

VUF10497: An In-Depth Technical Guide to Early In Vitro Studies

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Compound of Interest

Compound Name: VUF10497

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10497 has emerged as a significant pharmacological tool in the study of histamine receptors. Identified as a potent histamine H4 receptor (H4R) inverse agonist, it also exhibits considerable affinity for the histamine H1 receptor (H1R), positioning it as a dual-action ligand. This technical guide provides a comprehensive overview of the foundational in vitro studies that first characterized the activity of **VUF10497**, with a focus on its binding affinities and functional effects at these two key histamine receptor subtypes. The information presented herein is crucial for researchers investigating the therapeutic potential of dual H1R/H4R ligands in inflammatory and allergic diseases.

Core Pharmacological Data

The initial characterization of **VUF10497** revealed its significant interaction with both human H1 and H4 receptors. The key quantitative data from these early studies are summarized below.

Receptor	Ligand	Assay Type	Parameter	Value	Reference
Human Histamine H4 Receptor (hH4R)	VUF10497	Radioligand Displacement	pKi	7.57	
Human Histamine H1 Receptor (hH1R)	VUF10497	Radioligand Displacement	pKi	6.8	

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the methodologies employed in the early in vitro evaluation of **VUF10497**.

Radioligand Displacement Assays

These assays were fundamental in determining the binding affinity of **VUF10497** for the human H1 and H4 receptors.

Objective: To determine the inhibition constant (Ki) of **VUF10497** at hH1R and hH4R by measuring its ability to displace a known radioligand.

Materials:

- hH4R Assay:
 - Membranes from Sf9 cells transiently expressing the human H4 receptor.
 - Radioligand: [³H]histamine.
 - Non-specific binding control: Histamine (100 μM).

- Incubation Buffer: 50 mM Tris-HCl (pH 7.4).
- hH1R Assay:
 - Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.
 - Radioligand: [³H]mepyramine.
 - Non-specific binding control: Mianserin (1 μM).
 - Incubation Buffer: 50 mM Tris-HCl (pH 7.4).

Procedure:

- Membrane Preparation: Cell membranes expressing the receptor of interest were prepared and protein concentration was determined.
- Incubation: A constant concentration of the respective radioligand was incubated with the cell membranes in the presence of increasing concentrations of **VUF10497**.
- Equilibrium: The incubation was carried out for a sufficient duration to reach binding equilibrium (e.g., 30 minutes at 25°C for hH4R).
- Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.
- Data Analysis: The IC₅₀ values (concentration of **VUF10497** that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. K_i values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

H4R Inverse Agonism Functional Assay

This assay was employed to characterize the functional activity of **VUF10497** at the human H4 receptor, demonstrating its ability to reduce the receptor's basal (constitutive) activity.

Objective: To determine the potency of **VUF10497** as an inverse agonist at the hH4R.

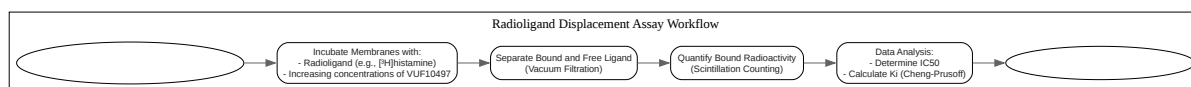
Principle: The human H4 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This signaling often leads to the activation of G-proteins, which can be measured. An inverse agonist will decrease this basal signaling.

Procedure:

- A functional assay measuring G-protein activation, such as a [³⁵S]GTPγS binding assay, was utilized with membranes from Sf9 cells expressing the hH4R.
- In this assay format, the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins is measured as an indicator of receptor activation.
- Increasing concentrations of **VUF10497** were added to the assay, and the resulting decrease in basal [³⁵S]GTPγS binding was quantified to determine its potency as an inverse agonist.

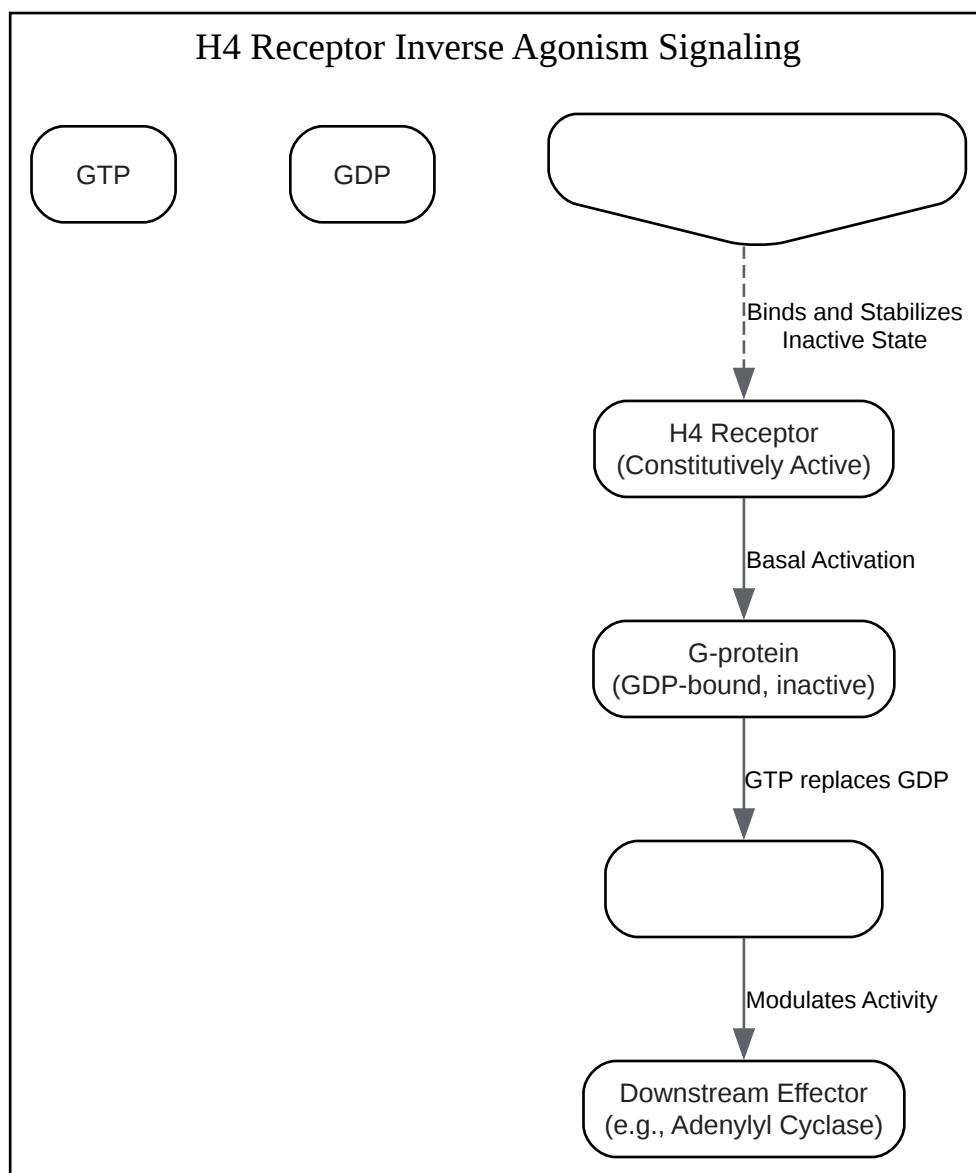
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the in vitro characterization of **VUF10497**.



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Caption: Workflow for determining the binding affinity of **VUF10497**.



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